Benzoic acid, 4-(3-pyridinylcarbonyl)-, methyl ester
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Overview
Description
Benzoic acid, 4-(3-pyridinylcarbonyl)-, methyl ester is an organic compound that belongs to the class of benzoic acid derivatives It is characterized by the presence of a benzoic acid moiety substituted with a pyridinylcarbonyl group and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(3-pyridinylcarbonyl)-, methyl ester typically involves the esterification of benzoic acid derivatives with pyridinylcarbonyl groups. One common method involves the reaction of 4-(3-pyridinylcarbonyl)benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of such advanced techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(3-pyridinylcarbonyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 4-(3-pyridinylcarbonyl)-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of benzoic acid, 4-(3-pyridinylcarbonyl)-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The pyridinylcarbonyl group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The methyl ester group can also influence the compound’s solubility and bioavailability, affecting its overall biological activity.
Comparison with Similar Compounds
Benzoic acid, 4-(3-pyridinylcarbonyl)-, methyl ester can be compared with other similar compounds, such as:
4-Methyl-3-(4-pyridin-3-yl-pyrimidin-2-yl)-benzoic acid: This compound has a pyrimidinyl group instead of a pyridinylcarbonyl group, which can affect its chemical reactivity and biological activity.
4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid: The presence of an amino group can lead to different interactions with biological targets and influence the compound’s pharmacokinetic properties.
Properties
CAS No. |
89667-30-1 |
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Molecular Formula |
C14H11NO3 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
methyl 4-(pyridine-3-carbonyl)benzoate |
InChI |
InChI=1S/C14H11NO3/c1-18-14(17)11-6-4-10(5-7-11)13(16)12-3-2-8-15-9-12/h2-9H,1H3 |
InChI Key |
GUDNLJQKKDZCKS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
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